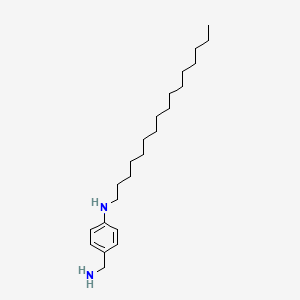

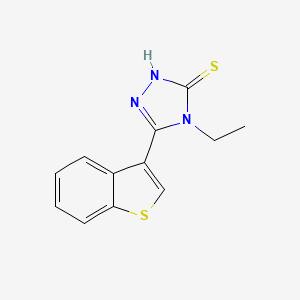

![molecular formula C12H9BrClNOS B1334615 2-溴-1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮 CAS No. 54001-36-4](/img/structure/B1334615.png)

2-溴-1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

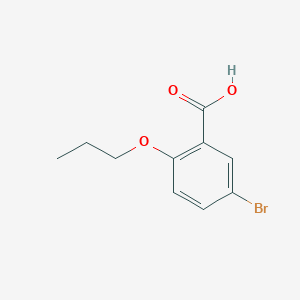

The compound "2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone" is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of bromo and chloro substituents suggests potential for use in various chemical reactions and possibly as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where a bromo-phenyl ethanone is used as a starting material and converted to thiazole derivatives through reactions with different reagents . The synthesis process often involves nucleophilic substitution reactions, where the halogen atom is replaced by another nucleophile, and can also include Michael addition reactions . The synthesis of enantiomerically pure compounds, such as diarylethanes, from related bromo-chlorophenyl compounds has been achieved through a 7-step procedure, highlighting the complexity and the potential for chiral resolution in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The absolute configurations of such compounds can be determined by single-crystal X-ray diffractions, as demonstrated in the synthesis of enantiomerically pure diarylethanes . The molecular structure is crucial as it can influence the biological activity and chemical reactivity of the compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. The bromo and chloro substituents on the phenyl rings are reactive sites that can undergo further chemical transformations. For example, bromo-phenyl ethanones have been used to prepare thiazole derivatives through reactions with different reagents, including mercapto compounds and aniline derivatives . The reactivity of these compounds can lead to the formation of a diverse array of products, including dihydro-thiazoles and thiazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives like "2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone" are influenced by their molecular structure. The presence of halogen atoms can increase the density and boiling points of these compounds. The electronic properties of the thiazole ring and the substituents can affect the compound's solubility, stability, and reactivity. Analytical techniques such as IR, 1H-NMR, and mass spectral analysis are commonly used to confirm the synthesized compounds' structures and purity . The bromo and chloro substituents also suggest that these compounds may be sensitive to photolytic conditions, although no photolytic phenomena were observed in one study of a related compound .

科学研究应用

合成途径和机理研究 Tahtaci和Aydin(2019)的研究开发了一种独特的合成途径,用于合成脂肪族1,3,4-噻二唑-2(3H)-酮衍生物。合成过程涉及亲核取代反应,然后是SN2型反应。该过程始于从5-甲基-1,3,4-噻二唑-2-硫醇和2-溴-1-(4-氯苯基)乙酮生成1-(4-氯苯基)-2-((5-甲基-1,3,4-噻二唑-2-基)硫基)乙酮,表明该化合物在合成噻唑衍生物(Tahtaci & Aydin, 2019)方面的多功能性。

亲核取代和计算研究 Erdogan和Erdoğan(2019)对2-溴-1-芳基乙酮的亲核取代反应进行了计算研究,包括2-溴-1-(4-氯苯基)乙酮。他们的研究提供了深入的密度泛函理论(DFT)计算,为了解涉及过程的反应机制和分子相互作用提供了全面的理解(Erdogan & Erdoğan, 2019)。

噻唑衍生物的合成和生物活性 Abdel‐Aziz等人(2011)合成了新的2-取代6-溴-3-甲基噻唑并[3,2-a]-苯并咪唑衍生物,并研究了它们的生物活性。研究发现,某些化合物对巨噬细胞和T淋巴细胞表现出强效的免疫抑制和免疫刺激活性,以及对LPS刺激下NO生成的抑制作用。这突显了2-溴-1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮衍生物在新药物开发中的潜力(Abdel‐Aziz等人,2011)。

抗菌和抗癌应用 Nural等人(2018)合成了一系列甲基5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-羧酸酯衍生物,突出了类似2-溴-1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮在合成生物活性分子方面的适应性。这些化合物表现出对特定菌株的有趣的抗菌活性,并且可以被视为开发强效抗分枝杆菌药物的起点(Nural et al., 2018)。

缓蚀研究 Kaya等人(2016)对噻唑和噻二唑衍生物的缓蚀性能进行了研究,包括2-氨基-4-(4-氯苯基)-噻唑,针对铁的腐蚀。该研究利用了DFT计算和分子动力学模拟,展示了这些衍生物在缓蚀应用中的潜力,表明该化合物可能在所讨论的应用中有潜在应用(Kaya et al., 2016)。

属性

IUPAC Name |

2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNOS/c1-7-11(10(16)6-13)17-12(15-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZFMZALZSZQSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383292 |

Source

|

| Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |

CAS RN |

54001-36-4 |

Source

|

| Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

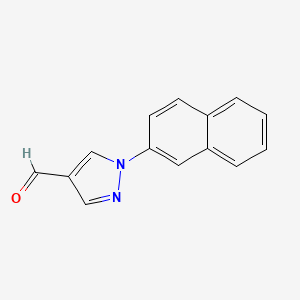

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

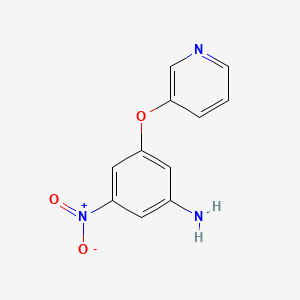

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)